molecular formula C10H16N2OS B2678098 Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone CAS No. 862826-57-1

Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

Cat. No.: B2678098
CAS No.: 862826-57-1
M. Wt: 212.31
InChI Key: LKGKVDLQAGUCMR-UHFFFAOYSA-N
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Description

Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a compound that features a cyclopentyl group attached to a methanone moiety, which is further connected to a 2-methylsulfanyl-4,5-dihydroimidazol-1-yl group. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone typically involves the reaction of cyclopentanone with 2-methylsulfanyl-4,5-dihydroimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl group and 2-methylsulfanyl-4,5-dihydroimidazol-1-yl moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-14-10-11-6-7-12(10)9(13)8-4-2-3-5-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKVDLQAGUCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326468
Record name cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862826-57-1
Record name cyclopentyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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